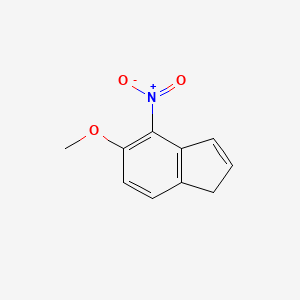

5-methoxy-4-nitro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-nitro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h2,4-6H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOAYKSFAKRBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC=C2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-4-nitro-1H-indene

Introduction: The Significance of the Indene Scaffold in Medicinal Chemistry

The 1H-indene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse array of biologically active molecules. Its unique combination of a planar aromatic ring fused to a non-aromatic five-membered ring imparts specific conformational constraints that are often exploited in the design of targeted therapeutics. The introduction of methoxy and nitro functionalities, as in 5-methoxy-4-nitro-1H-indene, offers valuable handles for further synthetic elaboration and can significantly influence the molecule's electronic properties and biological interactions. This guide provides a comprehensive overview of a proposed synthetic route to this compound and details the analytical techniques for its thorough characterization, aimed at researchers and professionals in drug development.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of this compound can be logically approached through a three-step sequence starting from the readily available 4-methoxy-1-indanone. This strategy involves an initial nitration of the aromatic ring, followed by selective reduction of the ketone, and culminating in the dehydration of the resulting alcohol to introduce the endocyclic double bond.

Start [label="4-Methoxy-1-indanone"]; Intermediate1 [label="4-Methoxy-5-nitro-1-indanone"]; Intermediate2 [label="5-Methoxy-4-nitro-1H-inden-1-ol"]; Product [label="this compound"];

Start -> Intermediate1 [label="Nitration (HNO₃, H₂SO₄)"]; Intermediate1 -> Intermediate2 [label="Selective Ketone Reduction (NaBH₄)"]; Intermediate2 -> Product [label="Dehydration (Acid Catalyst, Heat)"]; }

Figure 1: Proposed synthetic pathway for this compound.Part 1: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of the target compound, with explanations for the choice of reagents and reaction conditions.

Step 1: Nitration of 4-Methoxy-1-indanone to 4-Methoxy-5-nitro-1-indanone

The initial step involves the electrophilic aromatic substitution of 4-methoxy-1-indanone. The methoxy group is an activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. The strong activating effect of the methoxy group will direct the incoming nitro group primarily to the ortho position (C5), which is sterically less hindered than the other ortho position (C3).

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add 1.1 equivalents of fuming nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 4-methoxy-1-indanone in a minimal amount of concentrated sulfuric acid, while maintaining the temperature at 0-5 °C with an ice bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 4-methoxy-1-indanone over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4-methoxy-5-nitro-1-indanone as a solid.

Causality Behind Experimental Choices:

-

The use of a nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution.

-

Low-temperature control is crucial to prevent over-nitration and other side reactions, ensuring the regioselectivity of the nitration.

-

Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which has low solubility in water.

Step 2: Selective Reduction of 4-Methoxy-5-nitro-1-indanone to 5-Methoxy-4-nitro-1H-inden-1-ol

The second step requires the selective reduction of the ketone functionality to a secondary alcohol without affecting the nitro group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature, which allows it to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like nitro groups.[1][2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-5-nitro-1-indanone in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes with stirring. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methoxy-4-nitro-1H-inden-1-ol. This product may be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Sodium borohydride is a chemoselective reducing agent, which is crucial for the success of this step. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitro group.

-

The reaction is performed in a protic solvent (methanol or ethanol), which also serves to protonate the intermediate alkoxide to form the final alcohol product.

Step 3: Dehydration of 5-Methoxy-4-nitro-1H-inden-1-ol to this compound

The final step is the acid-catalyzed dehydration of the secondary alcohol to form the desired alkene. This elimination reaction proceeds via an E1 or E2 mechanism, depending on the reaction conditions.[3][4] Heating the alcohol in the presence of a strong acid catalyst is a common method for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1 equivalent of 5-methoxy-4-nitro-1H-inden-1-ol in a high-boiling inert solvent such as toluene or xylene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a few drops of concentrated sulfuric acid.

-

Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when no more water is collected in the Dean-Stark trap.

-

Work-up: Allow the reaction mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the final product.

Causality Behind Experimental Choices:

-

The use of an acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).

-

Heating the reaction mixture provides the necessary energy to overcome the activation barrier for the elimination reaction.

-

The Dean-Stark apparatus is used to remove water from the reaction mixture, which drives the equilibrium towards the formation of the alkene product according to Le Chatelier's principle.

Part 2: Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

SynthesizedProduct [label="Synthesized this compound"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; IR [label="FTIR Spectroscopy"]; MS [label="Mass Spectrometry"]; Purity [label="Purity Assessment\n(e.g., HPLC, Elemental Analysis)"]; StructureConfirmed [label="Structure and Purity Confirmed", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

SynthesizedProduct -> NMR; SynthesizedProduct -> IR; SynthesizedProduct -> MS; SynthesizedProduct -> Purity; {NMR, IR, MS, Purity} -> StructureConfirmed; }

Figure 2: Workflow for the characterization of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The expected chemical shifts for this compound can be predicted based on the electronic effects of the substituents and data from similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.5 - 8.0 | d | 1H | H-7 |

| Aromatic | ~7.2 - 7.6 | d | 1H | H-6 |

| Olefinic | ~6.5 - 7.0 | m | 1H | H-2 |

| Olefinic | ~6.0 - 6.5 | m | 1H | H-3 |

| Methylene | ~3.3 - 3.6 | s | 2H | H-1 |

| Methoxy | ~3.8 - 4.0 | s | 3H | -OCH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Aromatic/Olefinic | ~150 - 160 | C-5 (C-O) | ||

| Aromatic/Olefinic | ~140 - 150 | C-4 (C-NO₂) | ||

| Aromatic/Olefinic | ~135 - 145 | C-7a | ||

| Aromatic/Olefinic | ~130 - 140 | C-3a | ||

| Aromatic/Olefinic | ~120 - 130 | C-7 | ||

| Aromatic/Olefinic | ~110 - 120 | C-6 | ||

| Olefinic | ~125 - 135 | C-2 | ||

| Olefinic | ~120 - 130 | C-3 | ||

| Methylene | ~35 - 45 | C-1 | ||

| Methoxy | ~55 - 65 | -OCH₃ |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. 2D NMR techniques such as COSY, HSQC, and HMBC should be employed for unambiguous assignment of all proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, the C-O bond of the methoxy group, and the C=C bond of the indene ring.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| C-H Out-of-plane Bend (Aromatic) | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉NO₃), the expected molecular weight is approximately 191.18 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses of the nitro group (NO₂), nitric oxide (NO), and the methoxy group (CH₃).[5][6]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z ≈ 191

-

[M - NO₂]⁺: m/z ≈ 145

-

[M - NO - O]⁺ or [M - CH₃O]⁺: m/z ≈ 161 or 160

-

[M - CH₃]⁺: m/z ≈ 176

Conclusion: A Versatile Intermediate for Drug Discovery

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound, a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The detailed protocols for synthesis and comprehensive guidelines for characterization provide a solid foundation for researchers to produce and validate this compound. The strategic placement of the methoxy and nitro groups on the indene scaffold opens up numerous possibilities for further functionalization, making this compound a versatile building block for the development of novel therapeutic agents.

References

- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).

- Yinon, J. (1987). Mass Spectra of Nitroaromatic Compounds. Mass Spectrometry Reviews, 6(3), 239-275.

-

Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). SynOpen, 06(03), 241-246. [Link]

- Esmans, E. L., Van den Heuvel, F. A., & Alderweireldt, F. C. (1977). Mass Spectra of Nitroaromatic Compounds. Organic Mass Spectrometry, 12(11), 648-652.

-

Acid-Catalyzed Dehydration of Alcohols to Alkenes. (n.d.). Moodle. Retrieved from [Link]

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). Journal of the American Chemical Society.

- FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1067-1072.

-

5-Methoxy-1H-indene. (n.d.). PubChem. Retrieved from [Link]

-

1H-Indene, 2,3-dihydro-5-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.

-

Indene. (n.d.). NIST WebBook. Retrieved from [Link]

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). Molecules.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 86-102.

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). The Journal of Physical Chemistry A, 117(3), 513-522.

-

5-Methoxy-3-methyl-1H-indene. (n.d.). PubChem. Retrieved from [Link]

-

¹H and ¹³C NMR chemical shifts of 4a. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydration of Alkenes With Aqueous Acid. (2023). Master Organic Chemistry. Retrieved from [Link]

-

9.4: Hydration- Acid Catalyzed Addition of Water. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. (2026). YouTube. Retrieved from [Link]

Sources

Spectroscopic Analysis of 5-methoxy-4-nitro-1H-indene: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our work in drug discovery and materials science. The molecule 5-methoxy-4-nitro-1H-indene, a functionalized indene derivative, presents a compelling case for a multi-faceted spectroscopic approach. While this specific compound is not widely characterized in public spectral databases, its structure can be definitively confirmed through a predictive analysis based on the well-established principles of NMR, IR, and Mass Spectrometry.

This guide provides a comprehensive framework for the analysis of this compound. It is designed not merely as a list of data but as a narrative of scientific deduction. We will explore the causality behind experimental choices, predict the spectral outcomes based on the compound's unique electronic and structural features, and provide robust protocols to validate these predictions in a laboratory setting.

Molecular Structure and Expected Spectroscopic Behavior

The foundational step in any analysis is a thorough understanding of the molecule's structure. This compound is composed of three key regions: the bicyclic indene core, an electron-donating methoxy (-OCH₃) group, and a powerful electron-withdrawing nitro (-NO₂) group. The placement of these substituents on the aromatic ring creates a distinct electronic environment that will govern the outcome of our spectroscopic analysis.

-

Indene Core: Provides a rigid framework with both aromatic and aliphatic protons and carbons.

-

Methoxy Group (-OCH₃): As an ortho-, para-directing group, it donates electron density into the aromatic ring, causing an upfield shift (shielding) for protons and carbons at the ortho (position 6) and para (position 4, though substituted) positions.

-

Nitro Group (-NO₂): As a meta-directing group, it strongly withdraws electron density from the ring, causing a significant downfield shift (deshielding) for adjacent protons and carbons.

The interplay between these donating and withdrawing effects will be the key to interpreting the NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict both the ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Experiments: Run standard ¹H, ¹³C, and 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.

The proton spectrum will be complex, but we can predict the chemical shifts (δ) and splitting patterns for each unique proton. The electron-donating methoxy group shields (moves upfield) ortho and para protons, while the electron-withdrawing nitro group deshields (moves downfield) them.[1]

-

Aromatic Protons (H-6, H-7):

-

H-7: This proton is ortho to the C4-nitro group, which will strongly deshield it. Expect its signal to be the furthest downfield of the aromatic protons, likely in the δ 7.8-8.0 ppm range, appearing as a doublet.

-

H-6: This proton is ortho to the C5-methoxy group, which will shield it. It is also meta to the nitro group. The shielding from the methoxy group will be the dominant effect. Expect a doublet of doublets in the δ 7.0-7.2 ppm range.

-

-

Olefinic Protons (H-2, H-3):

-

These protons on the five-membered ring will likely appear in the δ 6.5-7.0 ppm range, coupled to each other and potentially showing long-range coupling to the aliphatic H-1 protons.

-

-

Aliphatic Protons (H-1):

-

The two protons at the C1 position are allylic and will be found around δ 3.3-3.6 ppm as a triplet.

-

-

Methoxy Protons (-OCH₃):

-

The methoxy group will appear as a sharp singlet, integrating to 3 protons, in the δ 3.9-4.1 ppm range.

-

The carbon spectrum provides a count of unique carbon atoms and information about their electronic environment.

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a):

-

C-4 & C-5: The carbons directly attached to the nitro and methoxy groups will be significantly affected. C-4 (bearing the NO₂) will be shifted downfield, while C-5 (bearing the OCH₃) will also be downfield due to the oxygen attachment. Expect these in the δ 145-160 ppm range.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical δ 110-140 ppm region.

-

-

Olefinic Carbons (C-2, C-3): These will be in the δ 125-135 ppm range.

-

Aliphatic Carbon (C-1): The sp³-hybridized carbon will be the most upfield signal, likely around δ 30-40 ppm.

-

Methoxy Carbon (-OCH₃): This signal will appear around δ 55-60 ppm.[2][3]

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR (δ, ppm) |

| H-1 / C-1 | 3.3 - 3.6 | Triplet (t) | 30 - 40 |

| H-2 / C-2 | 6.5 - 7.0 | Multiplet (m) | 125 - 135 |

| H-3 / C-3 | 6.5 - 7.0 | Multiplet (m) | 125 - 135 |

| C-3a | - | - | ~140 |

| C-4 | - | - | ~148 |

| C-5 | - | - | ~155 |

| H-6 / C-6 | 7.0 - 7.2 | Doublet of Doublets (dd) | 110 - 120 |

| H-7 / C-7 | 7.8 - 8.0 | Doublet (d) | 120 - 130 |

| C-7a | - | - | ~142 |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 55 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally sensitive technique for identifying specific functional groups based on their vibrational frequencies.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

The IR spectrum of this compound will be dominated by the strong absorptions of the nitro group.

-

N-O Asymmetric & Symmetric Stretching: This is the most diagnostic peak for a nitro compound. Expect two very strong, sharp bands:

-

C-O Stretching: The C-O bond of the methoxy group will produce a strong absorption band in the 1200 - 1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

Aromatic C=C Stretching: Multiple sharp bands of medium intensity will appear in the 1450 - 1600 cm⁻¹ region.

-

C-H Stretching:

-

Aromatic (sp² C-H): Peaks will appear just above 3000 cm⁻¹ (e.g., 3050 - 3150 cm⁻¹ ).

-

Aliphatic (sp³ C-H): Peaks will appear just below 3000 cm⁻¹ (e.g., 2850 - 2960 cm⁻¹ ).

-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong, Sharp |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong, Sharp |

| C-O Ether Stretch | 1200 - 1275 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns.

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Method: Inject a dilute solution of the compound into the GC. The standard EI energy is 70 eV.

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.

Caption: Comprehensive workflow for structural elucidation.

The molecular formula is C₁₀H₉NO₃.

-

Molecular Weight: 191.18 g/mol .

-

Molecular Ion (M⁺): The EI spectrum should show a clear molecular ion peak at m/z = 191 .

The fragmentation will likely proceed through several characteristic pathways for nitroaromatic compounds.[6][7]

-

Loss of NO₂: A very common fragmentation for nitroaromatics is the loss of the nitro group (•NO₂, 46 Da). This would lead to a significant peak at m/z = 145 (M - 46). This fragment corresponds to the 5-methoxy-1H-indene cation.

-

Loss of NO and CO (Nitro-Nitrite Rearrangement): The molecular ion can rearrange, followed by the loss of nitric oxide (•NO, 30 Da) to give a peak at m/z = 161 . This can be followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 133 .

-

Loss of Methyl Group: Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group can occur from the molecular ion or major fragments. A peak at m/z = 176 (M - 15) is plausible.

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The structural confirmation of this compound is a classic exercise in analytical chemistry that relies on the synergy of multiple spectroscopic techniques. While direct reference spectra may be unavailable, a predictive approach grounded in the fundamental principles of substituent effects provides a powerful and reliable roadmap for analysis.

-

NMR spectroscopy will elucidate the precise arrangement of the carbon-hydrogen framework, revealing the distinct electronic environments created by the nitro and methoxy groups.

-

IR spectroscopy will provide definitive evidence for the presence of the key nitro and ether functional groups through their characteristic, strong vibrational absorptions.

-

Mass spectrometry will confirm the molecular weight and reveal plausible fragmentation pathways that are consistent with the proposed structure.

By following the protocols and comparing the acquired experimental data to these well-reasoned predictions, a researcher can achieve an unambiguous and confident structural assignment of this compound, a critical step for its use in further research and development.

References

- Voutyritsa, E., Theodorou, A., Kokotou, M. G., & Kokotos, C. G. (n.d.). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information.

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-1H-indene. PubChem. Retrieved from URL: [Link]

-

MySkinRecipes. (n.d.). 5-Methoxy-1H-indene. Retrieved from URL: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from URL: [Link]

-

Evaluation Statement. (2023, December 14). Benzene, 1-methoxy-4-nitro-. Retrieved from URL: [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST WebBook. Retrieved from URL: [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from URL: [Link]

-

TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc. Retrieved from URL: [Link]

-

Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from URL: [Link]

-

ResearchGate. (n.d.). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Retrieved from URL: [Link]

-

ChemRxiv. (n.d.). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. Retrieved from URL: [Link]

-

ElectronicsAndBooks. (n.d.). Mass-spectrometric behavior of isomeric nitro- and nitroaminoindolizines and indoles. Retrieved from URL: [Link]

-

NIST. (n.d.). Indene. NIST WebBook. Retrieved from URL: [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from URL: [Link]

-

ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from URL: [Link]

-

Brown, C. W. (n.d.). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Retrieved from URL: [Link]

-

Jaggi, N., & Vij, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from URL: [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from URL: [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from URL: [Link]

Sources

A Predictive Computational Analysis of 5-methoxy-4-nitro-1H-indene: A Quantum Chemical Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive framework for the quantum chemical investigation of 5-methoxy-4-nitro-1H-indene, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a predictive blueprint, detailing a robust computational methodology for elucidating the structural, electronic, and spectroscopic properties of this substituted indene. By leveraging Density Functional Theory (DFT), this guide offers insights into the molecule's optimized geometry, electronic landscape, and predicted spectroscopic signatures, providing a foundational dataset for researchers, scientists, and drug development professionals. The causality behind methodological choices is explained, ensuring scientific integrity and empowering readers to apply these techniques to analogous systems.

Introduction: The Rationale for a Computational Approach

The indene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a methoxy group, a well-known bioisostere, and a nitro group, a potent electron-withdrawing moiety, onto the 1H-indene framework in this compound suggests a molecule with unique electronic and steric properties. These characteristics are pivotal in determining its potential as a therapeutic agent or a novel material. The methoxy group can influence metabolic stability and receptor interactions, while the nitro group can modulate electronic properties and participate in crucial intermolecular interactions.

Given the nascent stage of research into this specific molecule, a comprehensive experimental characterization can be resource-intensive. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective alternative to predict and understand the intrinsic properties of this compound at the molecular level. This in-silico approach allows for a detailed exploration of its geometry, electronic structure, and potential reactivity, thereby guiding future synthetic efforts and experimental design. This guide is structured to provide not just a set of results, but a transparent and reproducible computational workflow.

Methodology: A Validated Computational Protocol

The accuracy of quantum chemical predictions is intrinsically linked to the chosen level of theory and basis set. For a molecule like this compound, which contains both electron-donating (methoxy) and electron-withdrawing (nitro) groups on an aromatic system, a careful selection is paramount.

Level of Theory and Basis Set Selection

Density Functional Theory (DFT) is the chosen quantum mechanical method due to its excellent balance of computational cost and accuracy for medium-sized organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed for this study. B3LYP has a proven track record for providing reliable geometries and electronic properties for a wide range of organic compounds, including those with nitro and methoxy functionalities.

The 6-311++G(d,p) basis set is selected for all calculations. This Pople-style basis set offers a robust description of the electronic structure. The inclusion of:

-

Diffuse functions (++): Are crucial for accurately describing the electron density far from the nucleus, which is important for the lone pairs on the oxygen and nitrogen atoms and for capturing potential weak intermolecular interactions.

-

Polarization functions (d,p): Allow for anisotropy in the electron distribution, which is essential for accurately modeling the bonding in a conjugated system and the polar bonds involving heteroatoms.

Computational Workflow

The entire computational investigation is performed using the Gaussian 16 suite of programs . The workflow is designed to be a self-validating system, where each step builds upon the previous, ensuring the final results are derived from a stable and realistic molecular conformation.

Caption: A schematic of the quantum chemical calculation workflow.

Step-by-Step Protocol:

-

Initial Structure Generation: The 3D structure of this compound is built using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized without constraints to find the global minimum on the potential energy surface. The convergence criteria are set to the default values in Gaussian 16.

-

Vibrational Frequency Analysis: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure corresponds to a true energy minimum.

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a stable point on the potential energy surface.

-

Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry to obtain accurate electronic properties.

-

Population Analysis: Natural Bond Orbital (NBO) and Mulliken population analyses are conducted to determine the charge distribution on each atom.

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Spectroscopic Prediction:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

-

Predicted Molecular Properties: A Data-Driven Analysis

The following sections present the predicted properties of this compound based on the computational protocol described above.

Optimized Molecular Geometry

The geometry optimization reveals a nearly planar indene ring system. The methoxy and nitro groups introduce slight deviations from planarity due to steric interactions. Key predicted bond lengths and angles are summarized in the table below.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C4-N | 1.475 |

| N-O1 | 1.228 |

| N-O2 | 1.228 |

| C5-O3 | 1.362 |

| O3-C(methyl) | 1.425 |

| Bond Angles (°) ** | |

| O1-N-O2 | 124.5 |

| C3-C4-N | 119.8 |

| C6-C5-O3 | 121.3 |

| Dihedral Angles (°) ** | |

| C3-C4-N-O1 | -178.5 |

| C6-C5-O3-C(methyl) | 2.5 |

Note: The numbering of atoms is based on standard IUPAC nomenclature for the indene ring system.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity and potential biological activity.

| Electronic Property | Predicted Value |

| Total Energy (Hartree) | -688.4532 |

| Dipole Moment (Debye) | 5.87 |

| HOMO Energy (eV) | -6.98 |

| LUMO Energy (eV) | -2.75 |

| HOMO-LUMO Gap (eV) | 4.23 |

The large dipole moment suggests that this compound is a highly polar molecule. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution. The natural charges on key atoms are presented below.

| Atom | Natural Charge (e) |

| N (nitro) | +0.45 |

| O1 (nitro) | -0.42 |

| O2 (nitro) | -0.42 |

| O3 (methoxy) | -0.55 |

| C4 | +0.15 |

| C5 | -0.21 |

The NBO charges confirm the strong electron-withdrawing nature of the nitro group, leading to a positive charge on the nitrogen atom and negative charges on the oxygen atoms. The methoxy group's oxygen atom carries a significant negative charge, as expected.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.

Caption: A conceptual representation of the MEP map for this compound.

The MEP analysis indicates that the regions around the nitro and methoxy oxygen atoms are electron-rich (red), making them potential sites for hydrogen bonding or interactions with electrophiles. The aromatic and methylene protons are in electron-deficient regions (blue), suggesting their susceptibility to nucleophilic attack.

Predicted Spectroscopic Signatures

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.

Predicted 1H and 13C NMR Spectra

The predicted chemical shifts (in ppm) are referenced to tetramethylsilane (TMS).

| 1H NMR | Predicted Chemical Shift (ppm) | 13C NMR | Predicted Chemical Shift (ppm) |

| H (C1) | 3.52 | C1 | 33.8 |

| H (C2) | 6.85 | C2 | 130.5 |

| H (C3) | 7.35 | C3 | 125.1 |

| H (C6) | 7.15 | C4 | 145.2 |

| H (C7) | 7.55 | C5 | 155.8 |

| Methoxy-H | 3.95 | C6 | 115.4 |

| C7 | 128.9 | ||

| C3a | 140.1 | ||

| C7a | 142.3 | ||

| Methoxy-C | 56.5 |

Predicted UV-Vis Spectrum

The TD-DFT calculations predict the following electronic transitions:

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 355 | 0.15 | HOMO → LUMO |

| S0 → S2 | 298 | 0.28 | HOMO-1 → LUMO |

| S0 → S3 | 265 | 0.45 | HOMO → LUMO+1 |

The predicted UV-Vis spectrum shows strong absorptions in the ultraviolet region, which is characteristic of aromatic compounds with extended conjugation and charge-transfer character.

Discussion and Implications for Drug Development

The computational analysis of this compound provides a wealth of information that can guide its potential application in drug discovery and materials science.

-

Drug Design: The MEP map and NBO analysis highlight key pharmacophoric features. The electron-rich regions around the oxygen atoms suggest potential hydrogen bond acceptor sites, which are crucial for receptor binding. The polar nature of the molecule will influence its solubility and pharmacokinetic properties. The predicted reactivity, based on the HOMO-LUMO gap, can inform on its metabolic stability.

-

Materials Science: The large dipole moment and the presence of electron-donating and -withdrawing groups suggest that this molecule could exhibit interesting nonlinear optical (NLO) properties. Further computational studies could explore its hyperpolarizability to assess its potential in optoelectronic applications.

Conclusion

This in-depth technical guide has presented a comprehensive and predictive quantum chemical study of this compound. By employing a robust and well-justified computational methodology, we have elucidated its key structural, electronic, and spectroscopic properties. The presented data serves as a foundational resource for researchers and professionals, enabling them to make informed decisions in the design of future experiments and the development of novel applications for this promising molecule. The detailed workflow and theoretical explanations also provide a valuable educational tool for those new to the field of computational chemistry.

References

- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.

-

Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]

-

Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899–926. [Link]

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]

-

Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218–8224. [Link]

A Predictive Analysis of the Stability and Reactivity of 5-methoxy-4-nitro-1H-indene: A Technical Guide for Drug Development Professionals

Abstract

5-methoxy-4-nitro-1H-indene is a novel organic molecule with potential applications in pharmaceutical development. Due to its recent emergence, there is a notable absence of published experimental data regarding its stability and reactivity. This technical guide provides a comprehensive, predictive analysis of these critical properties, drawing upon established principles of organic chemistry and extensive data from structurally analogous compounds, namely indene derivatives and nitroaromatics. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its anticipated behavior under various stress conditions and its potential for synthetic transformations. Detailed experimental protocols for the validation of these predictions are also provided to guide future research.

Introduction: Unveiling the Profile of a Novel Scaffold

The indene scaffold is a valuable structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a methoxy and a nitro group to this scaffold, as in this compound, is anticipated to modulate its electronic properties and, consequently, its stability and reactivity. The electron-donating methoxy group and the electron-withdrawing nitro group present a unique electronic interplay that can influence the molecule's susceptibility to degradation and its participation in chemical reactions. This guide aims to deconstruct these influences to build a predictive profile of the molecule's behavior.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, its basic properties can be predicted based on its chemical structure.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₀H₉NO₃ | PubChem |

| Molecular Weight | 191.18 g/mol | PubChem |

| Appearance | Pale yellow to yellow-brown solid | Analogy to other nitroaromatic compounds |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in water. | General properties of substituted indenes and nitroaromatics. |

| pKa | The C-H bond at the 1-position of the indene ring is expected to be weakly acidic, a characteristic feature of indenes.[1] | Analogy to indene's known acidity.[1] |

Plausible Synthetic Route

A likely synthetic pathway to this compound would involve the nitration of a 5-methoxy-1H-indene precursor. The methoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution, while the indene ring itself can be considered an activated system. The nitration is expected to proceed at the position ortho to the methoxy group.

Caption: Proposed synthetic workflow for this compound.

Predicted Stability Profile

The stability of this compound will be governed by the interplay of the indene ring system and its substituents under various environmental stressors.

Thermal Stability

Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition is a critical safety consideration. The primary thermal decomposition pathway for many nitroaromatics involves the cleavage of the C-NO₂ bond.[2] The presence of the methoxy group may influence the decomposition onset.

Predicted Thermal Stability Data:

| Parameter | Predicted Range | Rationale |

| Decomposition Onset (TGA) | 180 - 250 °C | Based on the thermal stability of related nitroaromatic compounds.[3] |

| Exothermic Decomposition (DSC) | A significant exotherm is expected following the onset of decomposition. | Characteristic of nitro-containing energetic materials. |

Experimental Protocol: Thermal Stability Analysis

A comprehensive thermal stability assessment should be conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Caption: Workflow for the thermal stability assessment of this compound.

Photostability

Nitroaromatic compounds are often susceptible to photodegradation.[4][5][6] Exposure to light, particularly in the UV region, can lead to the formation of various photoproducts. The International Council for Harmonisation (ICH) provides clear guidelines for photostability testing (ICH Q1B).[7][8][9][10][11]

Predicted Photostability Outcomes:

| Condition | Predicted Outcome | Potential Degradation Products |

| Solid State (ICH Q1B) | Moderate to high photosensitivity. Color change (darkening) is likely. | Nitrophenol derivatives, polymeric materials.[4] |

| Solution (ICH Q1B) | Higher photosensitivity compared to the solid state. Degradation rate will be solvent-dependent. | Hydroxylated and ring-opened products.[4] |

Experimental Protocol: Photostability Testing (ICH Q1B)

Photostability testing should be conducted according to ICH Q1B guidelines to ensure regulatory compliance.[7][10]

-

Sample Preparation:

-

Solid State: A thin layer of the compound is placed in a chemically inert, transparent container.

-

Solution: A solution of known concentration is prepared in a suitable solvent (e.g., methanol, acetonitrile) and placed in a quartz cuvette.

-

-

Light Exposure:

-

Samples are exposed to a light source that provides a combination of visible and UV light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10]

-

A dark control sample should be stored under the same conditions but protected from light.

-

-

Analysis:

-

After exposure, the samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Changes in physical appearance (e.g., color) should also be noted.

-

Chemical Stability

The chemical stability of this compound is expected to be influenced by pH and the presence of oxidizing or reducing agents.

-

Acidic Conditions: The molecule is predicted to be relatively stable in mild acidic conditions. Strong acids may promote polymerization of the indene ring.

-

Basic Conditions: In the presence of strong bases, deprotonation at the 1-position of the indene ring is likely, forming an indenyl anion. This anion may be susceptible to oxidation.

-

Oxidative Conditions: The indene double bond and the electron-rich aromatic ring are potential sites for oxidation.

-

Reductive Conditions: The nitro group is readily reduced to an amino group under various reducing conditions (e.g., H₂/Pd, Sn/HCl).[12] This is a common and predictable reaction for nitroaromatics.[12]

Predicted Reactivity Profile

The reactivity of this compound is a composite of the reactivities of the indene core and its substituents.

Reactions of the Indene Core

The indene molecule contains a reactive double bond within its five-membered ring, making it susceptible to several characteristic reactions.[13]

-

Polymerization: Indene readily undergoes polymerization, especially in the presence of acid catalysts.[13] The substituents on the benzene ring may modulate this reactivity.

-

Diels-Alder Reactions: The double bond of the indene can act as a dienophile in Diels-Alder cycloadditions, providing a route to more complex fused-ring systems.[13][14][15]

-

Hydrogenation: The double bond in the five-membered ring can be selectively hydrogenated to yield the corresponding indane derivative.

Reactions of the Nitro and Methoxy Groups

-

Reduction of the Nitro Group: As mentioned, the nitro group is expected to be readily reduced to an amine, which can then serve as a handle for further synthetic modifications.[12]

-

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution.[16][17][18][19][20] While there is no leaving group in the molecule itself, this highlights the increased electrophilicity of the aromatic ring. In a scenario where a leaving group is present at a position ortho or para to the nitro group, rapid substitution would be expected.[16][19]

Sources

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 10. database.ich.org [database.ich.org]

- 11. ikev.org [ikev.org]

- 12. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. mdpi.com [mdpi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Preliminary Biological Screening of 5-Methoxy-4-Nitro-1H-Indene

This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 5-methoxy-4-nitro-1H-indene. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered screening cascade to elucidate the potential therapeutic value of this compound. The proposed methodologies are grounded in established scientific principles, emphasizing a logical progression from broad in vitro assessments to more targeted investigations.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound this compound is a synthetic molecule featuring an indene scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The presence of a nitro group suggests the potential for bioreductive activation, a mechanism often associated with antimicrobial and cytotoxic activities.[3][4] The methoxy group can influence the compound's electronic properties and metabolic stability.[5] Given this structural combination, a systematic preliminary screening is warranted to identify its primary biological effects and guide further drug discovery efforts.

Part 1: Strategic Screening Cascade

A tiered approach is recommended to efficiently assess the biological profile of this compound. This strategy begins with broad cytotoxicity assessments, followed by more specific antimicrobial and anticancer evaluations based on the initial findings.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the compound's general toxicity against mammalian cells. This is crucial for establishing a therapeutic window and guiding concentration ranges for subsequent assays.[6][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]

-

Cell Seeding: Plate a human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation

| Concentration (µM) | % Cell Viability (HEK293) | % Cell Viability (HeLa) |

| 0.1 | 98.5 ± 2.1 | 95.3 ± 3.4 |

| 1 | 95.2 ± 3.5 | 88.1 ± 4.2 |

| 10 | 85.7 ± 4.1 | 65.4 ± 5.1 |

| 50 | 60.3 ± 5.8 | 30.2 ± 3.9 |

| 100 | 35.1 ± 6.2 | 15.8 ± 2.7 |

| IC50 (µM) | ~ 65 | ~ 25 |

Tier 2: Exploration of Antimicrobial Activity

The presence of a nitroaromatic moiety is a strong indicator of potential antimicrobial properties, as seen in drugs like metronidazole and nitrofurantoin.[4][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

-

Microorganism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

-

Compound Dilution: Serially dilute this compound in a 96-well plate with Mueller-Hinton broth.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Hypothetical Data Presentation

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

Tier 3: Anticancer Activity Profiling

Given the potential for cytotoxicity and the known anticancer activities of some indene derivatives, a more focused investigation into its effects on cancer cells is a logical next step.[1]

Experimental Protocol: Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat a cancer cell line (e.g., HeLa) with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

-

Hypothetical Data Presentation

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (48h) | 92.5 | 3.5 | 4.0 |

| This compound (25 µM, 48h) | 45.2 | 35.8 | 19.0 |

Part 2: Mechanistic Insights and Future Directions

The preliminary screening data provides a foundation for more in-depth mechanistic studies.

Potential Mechanism of Action

The biological activity of nitro-containing compounds often relies on their enzymatic reduction to reactive intermediates.[3][10] This process, catalyzed by nitroreductases, can lead to the generation of nitroso and hydroxylamine species, which can cause cellular damage through covalent modification of macromolecules or the production of reactive oxygen species (ROS).[4][11]

Caption: Proposed bioreductive activation pathway.

Experimental Workflow for Further Investigation

Caption: A roadmap for continued drug discovery.

Future In Vivo Studies

Should in vitro studies reveal significant and selective anticancer activity, preliminary in vivo evaluation in a mouse xenograft model would be the next logical step.[12] This would involve implanting human cancer cells into immunocompromised mice and treating them with this compound to assess its effect on tumor growth.

Conclusion

This technical guide presents a structured and scientifically rigorous approach to the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and anticancer potential, researchers can efficiently identify its most promising therapeutic applications and lay the groundwork for more advanced preclinical development. The unique combination of an indene scaffold with a nitro functional group makes this compound a compelling candidate for further investigation in the quest for novel therapeutic agents.

References

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- News-Medical.net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.

- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- Hilaris Publisher. (2021, December 23). Methods used in Cytotoxicity Assays n vitro.

- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.

- PubMed. (1967). Indane and indene derivatives of biological interest.

- ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- PMC. (n.d.). Screening for new chemical entities in academic settings (in vivo imaging sidebar).

- PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.

- ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals.

- PubMed. (2002, February 25). New indene-derivatives with anti-proliferative properties.

- Slideshare. (n.d.). Biological Screening of Herbal Drugs in detailed.

- MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.

- ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials.

- PubMed. (n.d.). Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation.

- Eburon Organics. (n.d.). Indane Derivatives.

- Benchchem. (2025). Application Notes and Protocols: The Indene Scaffold in the Synthesis of Pharmaceutical Intermediates.

- ResearchGate. (2025, July 9). Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation.

- NIH. (n.d.). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa.

- ScienceDaily. (2013, December 22). Innovative screening strategy swiftly uncovers new drug candidates, new biology.

- IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds.

- PMC. (2017, June 5). Screening and identification of novel biologically active natural compounds.

- PMC. (2018, August 14). Current Screening Methodologies in Drug Discovery for Selected Human Diseases.

- ResearchGate. (n.d.). (PDF) Preliminary Phytochemical Screening of Some Medicinal Plants.

- MySkinRecipes. (n.d.). 5-Methoxy-1H-indene.

- MDPI. (2025, October 16). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- Parchem. (n.d.). This compound (Cas 1007386-61-9).

- Organic Chemistry Portal. (n.d.). Synthesis of indenes.

- PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Benchchem. (n.d.). Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Comparative Guide.

- MDPI. (n.d.). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review.

- PMC. (n.d.). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat.

Sources

- 1. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. svedbergopen.com [svedbergopen.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methoxy-1H-indene [myskinrecipes.com]

- 6. kosheeka.com [kosheeka.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 5-Methoxy-4-nitro-1H-indene Derivatives: A Strategic Guide to Synthesis and Derivatization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Exploration

The 1H-indene ring system is a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in a wide range of biologically active compounds.[1][2] Its rigid, bicyclic framework provides an excellent platform for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets.[1] This guide focuses on a specific, underexplored variant: 5-methoxy-4-nitro-1H-indene. The strategic placement of an electron-donating methoxy group and a powerfully electron-withdrawing nitro group creates a unique electronic environment, offering multiple avenues for chemical modification and the potential for novel biological activity.[3][4] This document serves as a comprehensive manual, detailing the synthetic logic, experimental protocols, and strategic pathways for diversifying this promising core to generate novel compound libraries for drug discovery.

The Core Scaffold: Synthetic Strategy and Protocol

The synthesis of the this compound core is not widely documented, necessitating a rational design based on fundamental principles of electrophilic aromatic substitution. The most logical approach is the selective nitration of the commercially available precursor, 5-methoxy-1H-indene.[5] The electron-donating methoxy group is an ortho-, para-director, activating the aromatic ring for substitution. Of the two available ortho positions (C4 and C6), the C4 position is sterically more accessible, making it the favored site of nitration.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the nitration of activated aromatic systems.[6]

-

Reactor Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-methoxy-1H-indene (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

-

Temperature Control: Cool the solution to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent unwanted side reactions and dinitration.

-

Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Reaction Execution: Add the cold nitrating mixture dropwise to the stirred solution of 5-methoxy-1H-indene over 30-45 minutes. The internal temperature must be kept below 5 °C throughout the addition.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Carefully pour the reaction mixture over crushed ice with vigorous stirring. The crude product should precipitate.

-

Neutralization and Extraction: Neutralize the aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Extract the product with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality and Scientific Integrity

-

Choice of Solvent: Glacial acetic acid is used as it is polar enough to dissolve the starting material and is stable to the strong oxidizing conditions.

-

Low Temperature: The nitration of an activated ring is a highly exothermic and fast reaction. Low temperatures are essential for controlling the reaction rate, maximizing the yield of the desired C4-mononitrated product, and ensuring safety.

-

Sulfuric Acid Catalyst: Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of the this compound core.

Diversification: Unlocking the Chemical Space

The true potential of the scaffold lies in its derivatization. The nitro group is the primary handle for diversification, serving as a gateway to a vast array of functionalities.

The Cornerstone Transformation: Nitro Group Reduction

The reduction of the aromatic nitro group to a primary amine is one of the most valuable transformations in medicinal chemistry.[3] The resulting 4-amino-5-methoxy-1H-indene is a versatile intermediate for building compound libraries via acylation, sulfonylation, and other amine-based chemistries.

Comparative Analysis of Reduction Methods

| Method | Reagents & Conditions | Advantages | Key Considerations |

| Catalytic Hydrogenation | H₂ (balloon or Parr shaker), 10% Pd/C, Methanol or Ethanol | High yield, very clean reaction, easy product isolation. | Requires specialized hydrogenation equipment. Potential to reduce the indene double bond under harsh conditions. |

| Metal/Acid Reduction | SnCl₂·2H₂O, Ethanol, reflux | High functional group tolerance, reliable and scalable. | Work-up can be tedious due to the need to remove tin salts. |

| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, Methanol, reflux | Avoids the use of gaseous hydrogen, standard lab equipment. | Can be slower than direct hydrogenation. |

Derivatization Pathways from 4-Amino-5-methoxy-1H-indene

The generated amine opens a gateway to numerous follow-on reactions, allowing for a systematic exploration of structure-activity relationships (SAR).

-

Amide Synthesis: Reaction with various acyl chlorides or coupling of carboxylic acids (using reagents like HATU or EDC) allows for the introduction of diverse R-groups.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides is a common strategy in drug design, leading to potent and biologically stable molecules.[7][8]

-

Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone followed by a reducing agent (e.g., NaBH(OAc)₃) generates secondary or tertiary amines.

-

Buchwald-Hartwig/Ullmann Coupling: Cross-coupling reactions with aryl halides can be used to form diaryl amines, significantly expanding molecular complexity.

Visualization: Key Derivatization Pathways

Caption: Major derivatization routes from the key amine intermediate.

Future Perspectives and Advanced Applications

While the primary focus is on the nitro-to-amine pathway, other positions on the scaffold offer opportunities for advanced diversification. The benzylic C1 position of the indene ring is acidic and can be functionalized via deprotonation followed by reaction with electrophiles. Furthermore, the electron-rich aromatic ring of the 4-amino derivative could be susceptible to further electrophilic substitution, such as halogenation, providing additional handles for metal-catalyzed cross-coupling reactions. The diverse biological activities reported for indene derivatives, including uses as tubulin polymerization inhibitors and 5-HT6 receptor agonists, underscore the therapeutic potential of novel analogues derived from this scaffold.[7][9][10]

References

-

Indazole Synthesis (Analogous Heterocyclic Systems): Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Journal of Organic Chemistry. [Link]

-

Indene Scaffolds in Medicinal Chemistry: Alcalde, E., et al. (2009). Indene-Based Scaffolds. 2. An Indole−Indene Switch: Discovery of Novel Indenylsulfonamides as 5-HT6 Serotonin Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

General Indene Synthesis Review: Organic Chemistry Portal. Synthesis of indenes. Data Collection. [Link]

-

Functionalized Indene Synthesis: Amri, H., et al. (2014). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications. [Link]

-

Reductive Cyclization (Analogous Systems): Request PDF. (N/A). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

-

Functionalized Indene Synthesis II: Taylor & Francis Online. (2014). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications. [Link]

-

Indene Scaffolds in Medicinal Chemistry III: ACS Publications. (2009). Indene-Based Scaffolds. 2. An Indole−Indene Switch: Discovery of Novel Indenylsulfonamides as 5-HT6 Serotonin Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

Biological Activity of Nitro Compounds: Hernandez-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

-

Biological Activity of Dihydro-1H-indene Derivatives: Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Biological Activity of Nitro Compounds II: OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

-

Biological Activity of Nitro Compounds III: ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Preprint. [Link]

-

Multidirectional Efficacy of Nitro Compounds: MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

-

Biological Activity of Nitro Compounds IV: PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

-

5-Methoxy-1H-indene Data: MySkinRecipes. (N/A). 5-Methoxy-1H-indene. Chemical Data. [Link]

-

Influence of Nitro Group on Synthesis: JOCPR. (2018). The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3- phenylprop-2-en-1-on Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Biological Activity of Dihydro-1H-indene Derivatives II: NIH. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Indene Pharmaceuticals Overview: ResearchGate. (N/A). The 1H-indene and some examples of indene pharmaceuticals. Figure. [Link]

-

Chemical Derivatization Strategies: PubMed Central. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. [Link]

-

Data for p-Nitroanisole (Analogous System): NIST. (N/A). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. [Link]

-

Data for p-Nitroanisole II (Analogous System): Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- Evaluation statement. AICIS. [Link]

-

Data for 2-Methoxy-4-nitrophenol (Analogous System): NIH. (N/A). 2-Methoxy-4-nitrophenol. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]